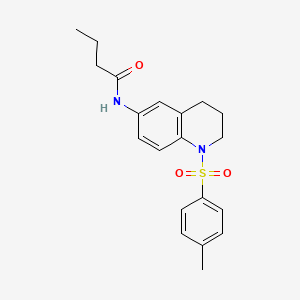
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products and form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized using the modified Pictet–Spengler reaction . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Intramolecular Cycloaddition for Fused Pyrazoles
A study by Jash et al. (2017) highlights an efficient method for synthesizing pyrazoles fused with 1,2,3,4-tetrahydroquinoline through an intramolecular cycloaddition approach. This process involves forming a tosylhydrazone from an aromatic substrate, then generating a diazo compound and undergoing 1,3-dipolar cycloaddition, yielding moderate to very good results (44–95%). The compatibility of various functional groups and the plausible reaction mechanism supported by DFT calculations underscore the method's applicability in creating complex molecular architectures (Jash, Das, Sen, & Chowdhury, 2017).
Synthesis and Antibacterial Activity
The synthesis and evaluation of the antibacterial activity of N-amino-derivatives of condensed pyridines, including tetrahydroisoquinolines, were explored by Paronikyan et al. (2013). The study developed a method using O-tosyl hydroxylamine as the laminating agent, highlighting the potential of these compounds in antibacterial applications (Paronikyan et al., 2013).
Domino Reactions for Tetrahydroquinoline Derivatives
Zhang and Li (2002) demonstrated the synthesis of various tetrahydroquinoline derivatives through a domino reaction of aromatic amines and cyclic enol ethers catalyzed by indium chloride in water. This method emphasizes the structural significance of the tetrahydroquinoline moiety in many natural products and showcases the efficiency of the synthesis process with cis selectivity in cyclization products (Zhang & Li, 2002).
Highly Efficient Synthesis Method
A highly efficient synthesis method for 1,2,3,4-tetrahydroquinoline derivatives through a molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers was described by Lin, Cui, and Wang (2006). This process may proceed via an aza-Diels–Alder process, illustrating the method's utility in generating structurally diverse tetrahydroquinoline derivatives (Lin, Cui, & Wang, 2006).
One-Pot Synthesis Approach
Salehi et al. (2011) reported a one-pot synthesis of pyrano- and furanoquinolines catalyzed by molten tetra-n-butylphosphonium bromide under solvent-free conditions. This approach not only avoids undesirable polymerization products but also eliminates the need for toxic organic solvents, offering a practical and eco-friendly synthesis pathway (Salehi, Veisi, Khodaei, & Khosropour, 2011).
Mechanism of Action
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of more potent and selective analogs for various therapeutic applications.
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-5-20(23)21-17-9-12-19-16(14-17)6-4-13-22(19)26(24,25)18-10-7-15(2)8-11-18/h7-12,14H,3-6,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBGBTWHIXSIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2468789.png)
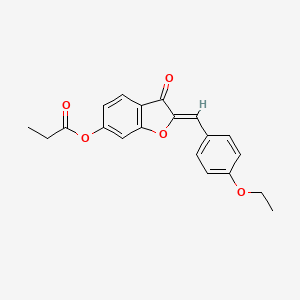

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2468795.png)
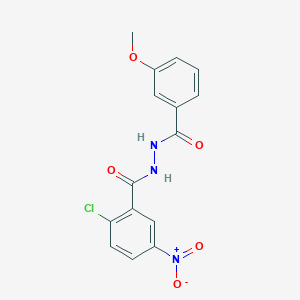
![Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate](/img/structure/B2468797.png)
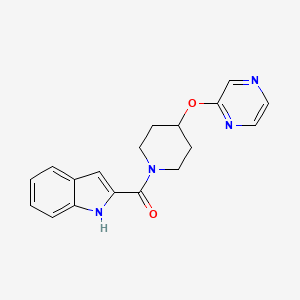
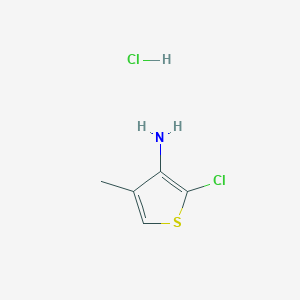
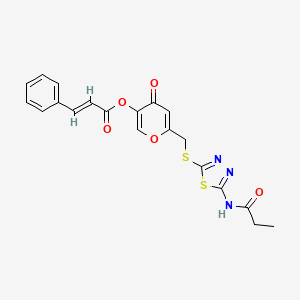
![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)
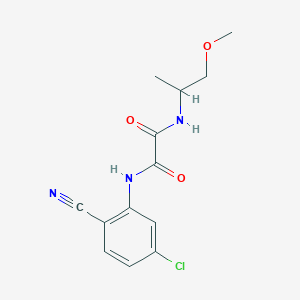
![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)